2,3-Difluoro-6-isopropoxyphenylboronic acid
Description
The exact mass of the compound this compound is 216.0769307 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2,3-difluoro-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPKVJAQZVPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236581 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-47-3 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Lithiation Borylation Sequence
This classic method involves a halogen-metal exchange followed by reaction with a boron electrophile. bristol.ac.ukbris.ac.uknih.govresearchgate.netbris.ac.uknih.gov
Lithiation: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This results in the formation of a highly reactive aryllithium intermediate.
Borylation: The aryllithium species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate [B(OMe)₃] or triisopropyl borate [B(O-iPr)₃]. This forms a boronate ester intermediate.
Hydrolysis: The reaction mixture is then subjected to an acidic aqueous workup (e.g., with HCl) to hydrolyze the boronate ester, yielding the final 2,3-difluoro-6-isopropoxyphenylboronic acid.
Palladium Catalyzed Miyaura Borylation
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity is the most critical consideration in the synthesis of 2,3-difluoro-6-isopropoxyphenylboronic acid.
Scaffold Synthesis: As discussed in section 2.1, the regioselectivity of the bromination step is governed by the electronic and steric effects of the substituents on the aromatic ring. The powerful ortho-, para-directing nature of the isopropoxy group is the dominant factor, directing the bromine to the C6 position. Careful control of reaction conditions is necessary to prevent the formation of isomeric byproducts. aakash.ac.inmasterorganicchemistry.comreddit.com
Borylation: The use of a pre-functionalized scaffold like 1-bromo-2,3-difluoro-6-isopropoxybenzene ensures that the borylation occurs exclusively at the C6 position, thus providing excellent regiocontrol for the introduction of the boronic acid group. Direct C-H borylation of 1,2-difluoro-3-isopropoxybenzene (B1424149) using iridium or cobalt catalysts is an alternative, but achieving the desired regioselectivity among the available C-H bonds would be a significant challenge. acs.orgprinceton.edursc.orgescholarship.orgnih.govnih.govdumelelab.com The directing groups would influence the C-H activation, and a mixture of isomers would be likely.
Stereoselectivity is not a factor in the synthesis of this particular achiral molecule as there are no stereocenters being formed.
Optimization of Reaction Conditions and Process Intensification in Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring scalability. For the key borylation step, several parameters can be adjusted.
Optimization of Miyaura Borylation
The table below illustrates a hypothetical optimization study for the Miyaura borylation of 1-bromo-2,3-difluoro-6-isopropoxybenzene, based on typical conditions reported for similar reactions. researchgate.net
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | KOAc | Dioxane | 80 | 45 |
| 2 | PdCl₂(dppf) | - | KOAc | Dioxane | 80 | 85 |
| 3 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80 | 78 |
| 4 | PdCl₂(dppf) | - | KOAc | Toluene | 100 | 82 |
| 5 | PdCl₂(dppf) | - | KOAc | Dioxane | 100 | 92 |
Process Intensification
For large-scale industrial synthesis, process intensification strategies are increasingly important. frontiersin.orgunito.itresearchgate.net
Continuous Flow Synthesis: Key steps, particularly the highly exothermic lithiation and the palladium-catalyzed borylation, can be translated from batch reactors to continuous flow systems. flinders.edu.aunih.gov Flow chemistry offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. For instance, the lithiation-borylation sequence, which requires cryogenic temperatures, can be performed more efficiently and safely in a microreactor with precise temperature control.
Mechanochemistry: Solid-state palladium-catalyzed borylation using ball milling is an emerging solvent-free technique that can reduce reaction times and simplify workup procedures, contributing to a greener synthetic process. beilstein-journals.org
By carefully selecting synthetic routes, controlling regioselectivity, and optimizing reaction parameters, this compound can be synthesized efficiently. The adoption of modern process intensification technologies further enhances the safety, scalability, and sustainability of its production.
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Utilization as a Key Building Block for Bioactive Molecules and Natural Product Synthesis
Phenylboronic acids are fundamental reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This reaction is a powerful tool for forming carbon-carbon bonds, which are the backbone of most organic molecules, including pharmaceuticals and natural products. nih.govmdpi.com The specific substitution pattern of 2,3-Difluoro-6-isopropoxyphenylboronic acid—containing two electron-withdrawing fluorine atoms and an electron-donating isopropoxy group—offers a unique electronic and steric profile that can be exploited to construct complex molecular architectures.
The difluoro-isopropoxy-phenyl motif could be introduced into a target molecule to modulate its biological properties. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, while the isopropoxy group can influence solubility and provide a handle for further functionalization. brighton.ac.uk A hypothetical application would involve coupling this boronic acid with a suitable heterocyclic or carbocyclic halide to assemble the core of a novel bioactive compound.
Table 1: Potential Bioactive Scaffolds via Suzuki-Miyaura Coupling
| Coupling Partner (Ar-X) | Potential Product Scaffold | Therapeutic Area (Hypothetical) |
|---|---|---|
| 4-Bromopyrimidine | 4-(2,3-Difluoro-6-isopropoxyphenyl)pyrimidine | Kinase Inhibition |
| 5-Iodoindole | 5-(2,3-Difluoro-6-isopropoxyphenyl)indole | CNS Disorders |
| 2-Chloropyridine | 2-(2,3-Difluoro-6-isopropoxyphenyl)pyridine | Anti-inflammatory |
Synthesis of Advanced Fluorinated and Isopropoxylated Scaffolds
The creation of novel molecular scaffolds is a cornerstone of drug discovery. The 2,3-difluoro-6-isopropoxyphenyl moiety represents a distinct scaffold that is not commonly found in existing compound libraries. The presence of multiple fluorine atoms can induce specific conformational preferences and create unique electronic environments within a molecule. nih.gov
This boronic acid serves as a direct precursor to molecules containing this specific substitution pattern. Its use in Suzuki-Miyaura and other cross-coupling reactions (e.g., Chan-Lam amination for C-N bonds) would enable the rapid synthesis of a variety of derivatives. researchgate.net For instance, coupling with different aryl or heteroaryl halides would generate a library of biaryl compounds, each possessing the fluorinated and isopropoxylated phenyl ring. These new structures could then be evaluated for their potential as leads in drug discovery programs. mdpi.com
Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. rsc.orgnih.gov this compound is an ideal building block for DOS campaigns due to its defined structure and versatile reactivity.
In a DOS workflow, this boronic acid could be used as a foundational element. It could be subjected to a series of parallel reactions with a diverse set of coupling partners. For example, a library could be generated by reacting it with an array of brominated heterocycles. Each resulting product could then undergo further diversification reactions, such as modification of the isopropoxy group or functionalization of the coupled heterocycle, to rapidly generate a large and structurally varied library of compounds. uci.edumdpi.com
Table 2: Example of a Combinatorial Library Synthesis Plan
| Step | Reagent Class 1 | Reagent Class 2 | Reaction Type | Resulting Scaffold |
|---|---|---|---|---|
| 1 | This compound | Array of Aryl/Heteroaryl Bromides | Suzuki Coupling | Biaryl Core |
| 2 | Products from Step 1 | Array of Alkyl Halides | O-Alkylation (after de-isopropylation) | Diversified Ethers |
| 3 | Products from Step 1 | Array of Amines | C-H Amination on Heterocycle | Functionalized Heterocycles |
Development of Novel Retrosynthetic Strategies Incorporating this compound
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. nih.gov The availability of this compound allows synthetic chemists to envision new disconnections in their retrosynthetic plans.
When designing the synthesis of a complex molecule containing the 2,3-difluoro-6-isopropoxyphenyl motif, a key retrosynthetic step would be a Suzuki-Miyaura disconnection at the bond connecting this group to the rest of the molecule. This simplifies the synthetic challenge by breaking down the target into two more manageable fragments: the boronic acid itself and the corresponding coupling partner (e.g., a vinyl or aryl halide). This strategy makes the synthesis more convergent and efficient, as the two fragments can be prepared separately and then joined together in a late-stage coupling reaction. The reliability and high functional group tolerance of the Suzuki-Miyaura reaction make this a powerful and frequently employed strategy. mdpi.comresearchgate.net
Exploration in Chemical Biology and Medicinal Chemistry Through Design and Mechanistic Study
Design Principles for Boronic Acid-Containing Bioactive Constructs
The incorporation of a boronic acid moiety into bioactive molecules is a deliberate design strategy rooted in several key principles. The boron atom in boronic acids is a Lewis acid, meaning it has an empty p-orbital and can accept a pair of electrons. nih.govmdpi.com This feature allows it to form reversible covalent bonds with biological nucleophiles, a mode of interaction that is central to its biological activity.
Key design principles include:
Bioisosterism : Boronic acids are often considered bioisosteres of carboxylic acids and aldehydes. mdpi.com This allows them to mimic the natural substrates of enzymes, particularly proteases, and act as competitive inhibitors.
Reversible Covalency : Unlike many covalent inhibitors that form permanent bonds, boronic acids typically form reversible tetrahedral boronate complexes with nucleophilic residues like serine in enzyme active sites. nih.gov This reversibility can be advantageous in tuning the duration of drug action and reducing off-target effects.
pH-Dependent Interactions : The reactivity of the boronic acid is dependent on its pKa, which can be modulated by the substituents on the aryl ring. mdpi.com This allows for the design of compounds that are most active under specific physiological pH conditions, such as those found in tumor microenvironments.
Diol Binding : Boronic acids have a well-established ability to form stable, reversible cyclic esters with 1,2- and 1,3-diols. nih.gov This principle is exploited to target saccharides, glycoproteins, and ribonucleotides, opening avenues for diagnostics, sensing, and drug delivery. nih.govresearchgate.net
Table 1: Design Principles of Boronic Acid Constructs
| Principle | Description | Application Example |
|---|---|---|
| Lewis Acidity | The boron atom has an empty p-orbital, making it an electron acceptor (Lewis acid). | Forms dative bonds with biological nucleophiles like serine, threonine, or diols. nih.gov |
| Bioisosterism | Serves as a structural mimic of carboxylic acids or aldehydes. | Inhibition of serine proteases by mimicking the transition state of peptide bond hydrolysis. mdpi.com |
| Reversible Covalency | Forms stable but reversible tetrahedral adducts with nucleophiles. | Proteasome inhibitors like bortezomib (B1684674) form a reversible complex with the active site threonine. nih.gov |
| Diol Recognition | Reacts with cis-diols to form five- or six-membered cyclic boronate esters. | Glucose sensing, targeting of cell surface glycoproteins, and RNA modification. nih.gov |
Investigation of Molecular Interactions with Biological Targets
The therapeutic potential of boronic acid-containing compounds stems from their specific molecular interactions with biological macromolecules, primarily proteins and enzymes. The central mechanism involves the boron atom's ability to transition from a neutral, trigonal planar sp² hybridized state to a negatively charged, tetrahedral sp³ hybridized state upon binding to a nucleophile. nih.gov
Enzyme Inhibition : A primary application of boronic acids is in the design of enzyme inhibitors. They are particularly effective against serine proteases, where the boronic acid moiety enters the active site and is attacked by the catalytic serine residue. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis, thereby potently inhibiting the enzyme. The proteasome inhibitor drug Bortezomib is a classic example of this mechanism. nih.gov
Protein Binding : Beyond enzyme active sites, boronic acids can interact with other protein residues. The ability to bind to diols allows for the targeting of glycoproteins. This interaction is crucial for developing probes and inhibitors that can recognize specific glycosylation patterns on cell surfaces, which are often altered in disease states like cancer. nih.gov
Table 2: Examples of Biological Targets for Boronic Acids
| Target Class | Specific Example | Type of Interaction |
|---|---|---|
| Serine Proteases | Proteasome, β-lactamases | Reversible covalent bond with active site serine/threonine. mdpi.comnih.gov |
| Glycoproteins | Cell surface antigens (e.g., TF-antigen) | Reversible esterification with cis-diol moieties of saccharides. nih.gov |
| Nucleic Acids | Ribonucleotides (e.g., siRNA) | Reversible esterification with ribose diols. researchgate.net |
| Membrane Lipids | Phosphatidylinositol phosphates (PIPs) | Interaction with diol headgroups. nih.gov |
Structure-Activity Relationship (SAR) Investigations of 2,3-Difluoro-6-isopropoxyphenylboronic Acid Derivatives
While specific SAR studies for this compound are not extensively published, a conceptual SAR can be constructed based on the known effects of its constituent functional groups in related bioactive boronic acids. The biological activity of such a molecule would be a composite of the interactions driven by the boronic acid, the difluorophenyl ring, and the isopropoxy group.
Investigations would typically involve systematically modifying each part of the molecule and assessing the impact on potency, selectivity, and pharmacokinetic properties.
Modification of the Isopropoxy Group : Altering the size and nature of the alkoxy group can significantly impact steric interactions within a target's binding pocket and modify the compound's lipophilicity. Replacing the isopropoxy group with smaller (methoxy) or larger (isobutoxy) groups would probe the spatial tolerance of the binding site.
Modification of the Fluoro Substituents : The number and position of fluorine atoms are critical. They influence the pKa of the boronic acid and can engage in specific interactions like hydrogen bonding or dipole-dipole interactions. nih.gov Shifting the fluorine atoms to different positions on the phenyl ring would alter the electronic properties and binding orientation.
Table 3: Conceptual Structure-Activity Relationship (SAR) for Derivatives
| Position of Modification | Sample Modification | Predicted Impact on Activity |
|---|---|---|
| Isopropoxy Group (R1) | H, -OCH₃, -OCH(CH₃)₂, -OCH₂CH(CH₃)₂ | Modulates lipophilicity and steric fit. A larger group may enhance binding through van der Waals interactions or cause steric hindrance. |
| Fluoro Groups (R2, R3) | Varying positions (e.g., 2,4-difluoro, 3,5-difluoro) | Alters the pKa of the boronic acid, impacting its reactivity at physiological pH. Changes dipole moment and potential for H-bonding. nih.gov |
| Boronic Acid Group | Boronic ester (e.g., pinacol (B44631) ester) | Acts as a prodrug, improving stability and cell permeability. Hydrolyzed in vivo to the active boronic acid. |
Bioconjugation Strategies and Bio-Orthogonal Chemistry Applications
The unique reactivity of boronic acids makes them valuable tools in bioconjugation and bio-orthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biological processes. nih.govacs.org
Bioconjugation : This involves linking a boronic acid-containing molecule to a biomolecule, such as a protein or antibody. rsc.org A common strategy is the reaction between a boronic acid and a cis-diol on a glycoprotein (B1211001) to form a stable conjugate. acs.orgnih.gov This can be used to attach drugs or imaging agents to targeting antibodies. Boronic acids can also participate in metal-catalyzed cross-coupling reactions for protein labeling. rice.edu
Bio-orthogonal Chemistry : Boronic acids are used in several bio-orthogonal reactions. For instance, vinylboronic acids have been shown to react rapidly with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction, a widely used bio-orthogonal ligation. acs.org Additionally, the interaction between boronic acids and N-oxides represents a novel bond-cleaving bio-orthogonal reaction, useful for activating molecules within cells under chemical control. nih.gov These methods allow for the precise labeling and tracking of biomolecules in their native environment. nih.govsci-hub.se
Table 4: Applications of Boronic Acids in Bioconjugation and Bio-orthogonal Chemistry
| Application | Strategy | Description |
|---|---|---|
| Protein Labeling | Boronic acid-diol condensation | Covalent labeling of glycoproteins by forming boronate esters with their saccharide components. acs.orgnih.gov |
| Stimuli-Responsive Systems | Reversible boronate ester formation | Creating bioconjugates that assemble or disassemble in response to pH changes or the presence of specific diols (e.g., glucose). researchgate.netrsc.org |
| Bio-orthogonal Ligation | Inverse-electron-demand Diels-Alder (iEDDA) | Vinylboronic acids react with tetrazines for rapid and selective labeling in living cells. acs.org |
| Bio-orthogonal Cleavage | N-oxide reduction | A reaction between N-oxides and boronic acids/diboron (B99234) reagents allows for controlled bond cleavage inside cells. nih.gov |
Impact of Fluoro and Isopropoxy Substituents on Biological Recognition and Selectivity
The substituents on the phenyl ring of this compound play a crucial role in modulating its biological profile.
Fluoro Substituents : The two fluorine atoms are strongly electron-withdrawing, which has a significant impact on the properties of the boronic acid.
Increased Acidity : The primary effect is an increase in the Lewis acidity of the boron atom, which lowers the pKa of the boronic acid. mdpi.comnih.gov A lower pKa means that a greater proportion of the boronic acid will exist in the more reactive tetrahedral boronate form at physiological pH, enhancing its ability to interact with biological nucleophiles.
Metabolic Stability : Fluorine substitution can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net
Molecular Interactions : The C-F bond is highly polarized and can participate in specific dipole-dipole or hydrogen bonding interactions with protein residues, potentially enhancing binding affinity and selectivity. researchgate.netscirp.org
Isopropoxy Substituent : The isopropoxy group influences the molecule's physical and steric properties.
Steric Influence : As a relatively bulky group, the isopropoxy substituent can provide steric hindrance that directs the orientation of the molecule within a binding pocket. This can be critical for achieving selectivity for a particular target enzyme over closely related ones.
Lipophilicity : The isopropoxy group increases the lipophilicity (fat-solubility) of the molecule compared to a simple hydroxyl or methoxy (B1213986) group. This property can influence the compound's ability to cross cell membranes, its solubility in aqueous media, and its binding to hydrophobic pockets in proteins.
Table 5: Effects of Substituents on Molecular Properties and Biological Activity
| Substituent | Property Affected | Consequence for Biological Activity |
|---|---|---|
| Fluoro (x2) | Lewis Acidity (pKa) | Lowers pKa, increasing the concentration of the active anionic boronate form at physiological pH. nih.gov |
| Metabolic Stability | Blocks potential sites of oxidative metabolism, potentially increasing the half-life of the compound. researchgate.net | |
| Binding Interactions | Can form specific hydrogen bonds or dipole interactions, enhancing binding affinity and selectivity. researchgate.net | |
| Isopropoxy | Steric Profile | The bulky group can enforce a specific binding conformation, leading to improved target selectivity. |
Contributions to Materials Science and Catalysis
Incorporation into Functional Polymers and Organic Electronic Materials
The unique electronic properties of 2,3-Difluoro-6-isopropoxyphenylboronic acid make it a promising candidate for integration into functional polymers and organic electronic materials. The electron-withdrawing nature of the two fluorine atoms can significantly influence the energy levels of the resulting materials, a critical factor in the performance of organic electronic devices.
In the synthesis of conjugated polymers, which are the cornerstone of organic electronics, boronic acids are frequently employed as monomers in Suzuki cross-coupling reactions. The incorporation of the 2,3-difluoro-6-isopropoxyphenyl moiety can lead to polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing the efficiency of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isopropoxy group, on the other hand, can enhance the solubility of the resulting polymers, facilitating their processing from solution for large-area device fabrication.
| Property | Influence of this compound |
| Electronic Properties | Fluorine atoms lower HOMO/LUMO levels, improving air stability and charge injection/extraction. |
| Solubility | The isopropoxy group enhances solubility in organic solvents, aiding in solution-based processing. |
| Morphology | Steric hindrance from the isopropoxy group can influence polymer chain packing and thin-film morphology. |
Application in the Development of Chemical Sensors and Biosensors
The electron-withdrawing fluorine atoms are expected to increase the acidity of the boronic acid, potentially leading to stronger binding interactions with diols and enabling detection at lower concentrations. Furthermore, the hydrophobic nature of the isopropoxy group and the fluorinated phenyl ring can create specific binding pockets that enhance selectivity for particular analytes. These sensors often rely on a change in an optical signal (color or fluorescence) or an electrochemical signal upon binding of the target molecule.
Role as a Catalytic Component or Ligand Precursor in Organic Transformations
Beyond its role as a monomer, this compound can also serve as a precursor for the synthesis of ligands used in transition metal catalysis. The boronic acid functionality can be transformed into other functional groups, or the entire molecule can be incorporated into a larger ligand structure. The electronic and steric properties imparted by the fluoro and isopropoxy groups can have a profound impact on the activity and selectivity of the resulting catalyst.
For instance, ligands derived from this boronic acid could be employed in cross-coupling reactions, where the electronic nature of the ligand influences the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of the isopropoxy group can also play a crucial role in controlling the regioselectivity and stereoselectivity of certain transformations.
Engineering of Self-Assembled Systems and Supramolecular Structures
The ability of boronic acids to form various reversible covalent and non-covalent interactions makes them valuable building blocks for the construction of self-assembled systems and supramolecular structures. This compound can participate in the formation of boroxines (six-membered rings of alternating boron and oxygen atoms) through dehydration, or it can engage in hydrogen bonding and π-π stacking interactions.
Mechanistic and Theoretical Investigations of 2,3 Difluoro 6 Isopropoxyphenylboronic Acid
Detailed Reaction Mechanism Elucidation Using Kinetic and Spectroscopic Methods
The elucidation of reaction mechanisms for organoboron compounds, such as 2,3-Difluoro-6-isopropoxyphenylboronic acid, heavily relies on kinetic and spectroscopic methodologies. irma-international.org These techniques provide insights into reaction rates, the identification of intermediates, and the influence of various reaction parameters. fiveable.meresearchgate.net
Kinetic Studies: Kinetic analysis is fundamental to understanding the step-by-step process of a chemical reaction. For a compound like this compound, which would likely be used in cross-coupling reactions like the Suzuki-Miyaura coupling, kinetic studies would reveal the order of the reaction with respect to the boronic acid, the organic halide, the catalyst, and the base. rsc.orgnih.gov This information is crucial for determining the rate-determining step of the catalytic cycle. nih.gov For instance, in many Suzuki-Miyaura reactions, the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is of key interest. rsc.org The rates can be monitored by tracking the disappearance of reactants or the appearance of products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Spectroscopic Methods: Spectroscopic techniques are invaluable for monitoring reactions in real-time and identifying transient species. fiveable.meresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy would be instrumental. ¹⁹F NMR is particularly useful for tracking the fate of the fluorinated aryl ring throughout a reaction. nih.gov In-situ NMR studies can provide direct observation of reaction intermediates, such as pre-transmetalation complexes in Suzuki-Miyaura reactions. nih.govnih.gov
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of functional groups, such as the B-O and C-F bonds, can be monitored to follow the progress of a reaction.
UV-Visible Spectroscopy: This technique can be employed if the reactants, intermediates, or products have distinct chromophores, allowing for the quantification of their concentrations over time. fiveable.me
A hypothetical kinetic experiment for the Suzuki-Miyaura coupling of this compound with an aryl bromide could yield data as presented in the interactive table below, which would be used to determine the reaction order with respect to each reactant.
Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction
| Experiment | [Boronic Acid] (M) | [Aryl Bromide] (M) | [Catalyst] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 0.001 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.001 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.001 | 2.4 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.002 | 2.4 x 10⁻⁵ |
Computational Chemistry Approaches:
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, providing insights that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. youtube.comcmu.edu For this compound, DFT calculations could predict a variety of properties:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms can be calculated, providing bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. The energies of these orbitals are crucial for predicting the molecule's reactivity. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater ability to donate electrons.
Reaction Pathways: DFT can be used to model the energy profile of a reaction, identifying transition states and intermediates. This allows for the theoretical calculation of activation energies, which can be correlated with experimental kinetic data. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govsemanticscholar.org For this compound, MD simulations would be particularly useful for:
Conformational Analysis: The isopropoxy group and the boronic acid group can rotate relative to the phenyl ring. MD simulations can explore the different possible conformations and determine their relative stabilities and the energy barriers for interconversion. nih.govsemanticscholar.org
Solvent Effects: The behavior of the molecule in different solvents can be simulated, providing insights into how intermolecular interactions with solvent molecules influence its conformation and reactivity.
Intermolecular Interactions: In the solid state or in concentrated solutions, molecules of this compound can interact with each other through hydrogen bonding (via the boronic acid hydroxyl groups) and other non-covalent interactions. MD simulations can model these interactions.
Prediction of Molecular Descriptors and Spectroscopic Signatures
Computational methods can predict various molecular descriptors and spectroscopic data that can be compared with experimental results.
Molecular Descriptors: Properties such as dipole moment, polarizability, and electrostatic potential can be calculated. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. dntb.gov.ua
Spectroscopic Signatures:
NMR Spectra: DFT calculations can predict ¹H, ¹³C, ¹⁹F, and ¹¹B NMR chemical shifts with reasonable accuracy. unipd.itresearchgate.netrsc.orgrsc.orgmdpi.com This is particularly valuable for assigning complex spectra and for distinguishing between different isomers or conformers.
IR and Raman Spectra: The vibrational frequencies corresponding to IR and Raman spectra can be calculated, aiding in the interpretation of experimental spectra. nih.gov
Table 2: Hypothetical Predicted Molecular Descriptors for this compound using DFT
| Descriptor | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Boron-Fluorine Interactions and Their Influence on Aromaticity and Reactivity
The presence of two fluorine atoms ortho and meta to the boronic acid group, and one of them ortho to the isopropoxy group, introduces significant electronic effects that modulate the properties of the entire molecule.
Inductive and Resonance Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boron atom, potentially influencing its reactivity in processes like transmetalation. researchgate.net Conversely, fluorine can also exhibit a weak electron-donating resonance effect (+R) through its lone pairs interacting with the aromatic π-system. researchgate.net The interplay of these effects influences the electron density distribution around the ring and the reactivity at different positions. nih.gov
Through-Space Interactions: An intramolecular interaction between the ortho-fluorine atom and the boron atom is possible. This could be a weak dative interaction from a fluorine lone pair to the empty p-orbital of the boron atom. nih.gov Such an interaction could influence the conformation of the boronic acid group and its reactivity. Computational studies on similar ortho-substituted phenylboronic acids have explored such intramolecular interactions. nih.gov The presence of the bulky isopropoxy group adjacent to one of the fluorine atoms would also introduce steric effects that could influence the preferred conformation and the potential for intramolecular interactions.
Influence on Aromaticity: The substitution of hydrogen atoms with fluorine on a benzene ring can have a subtle but measurable effect on the aromaticity of the ring. While fluorine substituents are generally considered to slightly decrease the aromaticity due to their inductive effects, they also introduce additional π-orbitals that can interact with the ring's π-system. nih.gov
The unique substitution pattern of this compound, with its combination of electron-withdrawing fluorine atoms and an electron-donating isopropoxy group, makes it an interesting subject for detailed mechanistic and theoretical investigation to fully understand its reactivity and potential applications in organic synthesis. ethernet.edu.etwikipedia.orgacs.orgnih.govrsc.orgrsc.org
Advanced Analytical Methodologies for Process and Product Characterization
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Process Analytical Technology (PAT) utilizes in-situ, real-time analytical techniques to monitor and control manufacturing processes. mt.comwikipedia.org For reactions involving 2,3-Difluoro-6-isopropoxyphenylboronic acid, such as its formation or its subsequent use in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), several spectroscopic methods can be employed for real-time monitoring.
Raman and Infrared (FT-IR) Spectroscopy: Both Raman and FT-IR spectroscopy are powerful non-destructive techniques that provide information on molecular vibrations. By inserting a probe directly into the reaction vessel, the consumption of reactants and formation of products can be tracked in real-time. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the characteristic C-Br stretching vibration of an aryl bromide and the boronic acid's B-O-H bends, alongside the appearance of new peaks corresponding to the biphenyl (B1667301) product, can be monitored quantitatively. aip.orgnih.gov This allows for precise determination of reaction kinetics and endpoint, ensuring process efficiency and consistency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging PAT tool that can provide detailed mechanistic and kinetic data. rsc.org For reactions involving this compound, ¹⁹F and ¹¹B NMR are particularly informative. The consumption of the starting boronic acid can be tracked by integrating its characteristic ¹¹B NMR signal, which typically appears around 28-30 ppm for trigonal planar arylboronic acids. sdsu.edunsf.gov Simultaneously, changes in the chemical environment of the fluorine atoms can be observed using ¹⁹F NMR, providing a secondary, sensitive probe of the reaction's progress.
| Technique | Parameter Monitored | Application in Synthesis/Use of this compound |
| In-situ Raman/FT-IR | Vibrational band intensity (e.g., B-O-H bend, C-C stretch) | Real-time tracking of reactant consumption and product formation; endpoint determination. |
| Flow NMR (¹¹B) | Disappearance of boronic acid signal (~28-30 ppm) | Monitors the consumption rate of the boronic acid in coupling reactions. nsf.gov |
| Flow NMR (¹⁹F) | Shift in fluorine signals upon chemical transformation | Provides kinetic data and confirms the conversion of the fluorinated aryl moiety. |
Chromatographic and Mass Spectrometric Method Development for Purity Assessment and Impurity Profiling
Ensuring the purity of this compound is critical, as impurities can carry through to the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the cornerstone for purity assessment and the identification of trace-level impurities. resolvemass.ca
A typical method involves Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity. For boronic acids, C18 columns are commonly used. scirp.org Method development focuses on optimizing mobile phase composition (e.g., acetonitrile/water gradients), pH, and column temperature to achieve adequate resolution between the main compound and potential process-related impurities. scirp.org Key impurities might include the deboronated analogue (1,2-difluoro-3-isopropoxybenzene), starting materials, or boroxine (B1236090) species (cyclic anhydrides of the boronic acid).
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides highly sensitive and specific detection. scirp.org Electrospray ionization (ESI) in negative mode is often effective for boronic acids, forming the [M-H]⁻ ion. By using high-resolution mass spectrometry (HRMS), the elemental composition of unknown impurities can be determined, aiding in their structural elucidation. For quantitative analysis of known impurities, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and a wide dynamic range. scirp.orgresearchgate.net
| Parameter | Typical Condition | Purpose |
| Chromatography | Reversed-Phase HPLC | Separation based on polarity. |
| Column | C18, 2.7 µm particle size | Standard for retaining and separating small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Detection | UV (e.g., 254 nm) and MS/MS | UV for general purity; MS/MS for high sensitivity and impurity ID. |
| MS Ionization | ESI Negative Mode | Efficiently ionizes acidic boronic acid functionality. |
| MS Analysis | Full Scan (for unknowns), MRM (for quantitation) | Profile all ions present or target specific known impurities. |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
NMR spectroscopy is the definitive technique for the unambiguous structural confirmation of this compound. ethz.chnottingham.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign every proton, carbon, fluorine, and boron atom in the molecule.
¹H NMR: Provides information on the number and connectivity of protons. The spectrum would show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group (a septet), and the methyl protons (a doublet).
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon directly attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation. rsc.org
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is crucial for confirming the substitution pattern of the fluorinated ring. wikipedia.orgnih.gov The two distinct fluorine environments would give rise to two signals, with their coupling patterns providing information about their proximity to each other and to neighboring protons.
¹¹B NMR: Confirms the presence of the boronic acid functional group. A single peak around 28-30 ppm is characteristic of a trigonal (sp²) boronic acid, while a tetrahedral (sp³) boronate ester or boronate anion would appear further upfield. nsf.govacs.org
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for example, could show a correlation between the methine proton of the isopropoxy group and the aromatic carbon at position 6, confirming the regiochemistry of the ether linkage. researchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 0.5 - 10 | Proton environment, J-coupling (connectivity). Aromatic region (6.5-8.0), Isopropoxy group (~4.5 septet, ~1.3 doublet). |
| ¹³C | 10 - 170 | Carbon skeleton. Aromatic region (110-160), Isopropoxy group (~70, ~22). |
| ¹⁹F | -100 to -170 (vs. CFCl₃) | Number and electronic environment of fluorine atoms; confirms substitution pattern. wikipedia.org |
| ¹¹B | +25 to +35 | Confirms trigonal boronic acid functional group. nsf.gov |
Development of Predictive Models for Chromatographic Retention and Ion Mobility
Modern analytical development is increasingly supported by computational and predictive models, which can accelerate method development and enhance compound identification.
Quantitative Structure-Retention Relationship (QSRR): QSRR models establish a mathematical relationship between a molecule's physicochemical properties (descriptors) and its retention time in a specific chromatographic system. nih.govnih.gov For this compound, descriptors such as logP (lipophilicity), polar surface area, and electronic properties can be calculated from its 2D structure. By building a model with a set of related boronic acids with known retention times, the retention of the target compound can be predicted under various conditions (e.g., different mobile phase gradients), significantly reducing the number of experiments needed for method optimization. mdpi.com
Ion Mobility Spectrometry (IMS) and Collision Cross Section (CCS) Prediction: IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, it provides an additional dimension of separation and a unique molecular identifier: the collision cross section (CCS), measured in square angstroms (Ų). The CCS is a robust and reproducible physicochemical property. nih.gov For this compound, an experimental CCS value can be measured. Furthermore, machine learning algorithms and computational chemistry can predict a theoretical CCS value directly from the compound's 3D structure. nih.govmdpi.combruker.com This predicted CCS value can be used to confirm the identity of the compound in complex mixtures, even without a reference standard, by matching the predicted value to the experimentally measured one. acs.org
| Modeling Approach | Input Data | Predicted Parameter | Application for this compound |
| QSRR | Molecular Descriptors (logP, TPSA, etc.) | Chromatographic Retention Time | Accelerates HPLC method development by predicting elution behavior. nih.gov |
| CCS Prediction | 3D Molecular Structure | Collision Cross Section (CCS) in Ų | Provides an additional, predictable identifier for confident compound confirmation in IMS-MS analysis. nih.govmdpi.com |
Future Research Directions and Emerging Paradigms for 2,3 Difluoro 6 Isopropoxyphenylboronic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organoboron compounds like 2,3-Difluoro-6-isopropoxyphenylboronic acid can be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Flow chemistry, where reagents are continuously pumped through a network of reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, better selectivity, and reduced impurity profiles. For the synthesis of boronic acids, flow chemistry can facilitate hazardous reactions, such as those involving organolithium or Grignard reagents, in a safer and more controlled manner. google.combioduro.com Automated synthesis platforms can further streamline the process by integrating reaction execution, work-up, and purification steps. researchgate.netnih.gov The development of an automated, multi-step synthesis for prexasertib, a complex pharmaceutical, highlights the potential for these platforms to assemble intricate molecules efficiently. nih.gov
Future research should focus on developing a robust and automated synthesis route for this compound and its derivatives. This would enable rapid library synthesis for screening in various applications and provide a scalable method for producing larger quantities of the compound for advanced studies.
Key Advantages of Flow Chemistry and Automation:
| Feature | Benefit | Relevance to this compound |
| Precise Control | Higher yields, improved selectivity, fewer impurities | Consistent production of high-purity material for research and development. |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates | Enables exploration of diverse synthetic routes that may be impractical in batch. |
| Scalability | Seamless transition from laboratory to industrial production | Facilitates larger-scale synthesis for advanced material or pre-clinical studies. |
| Automation | High-throughput synthesis and library generation | Accelerates the discovery of new derivatives with optimized properties. frontiersin.org |
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. This involves minimizing waste, using less hazardous solvents and reagents, and improving energy efficiency.
Key areas for green chemistry research include:
Alternative Solvents: Exploring the use of water or other green solvents for key reaction steps, such as the Suzuki-Miyaura coupling, can significantly reduce the environmental impact.
Catalyst Efficiency: Developing highly active catalysts that can be used at very low loadings minimizes metal waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
By integrating these principles, the synthesis of this compound can be made more economical and environmentally friendly, which is crucial for its potential large-scale applications.
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for boronic acids. mdpi.com The development of novel catalytic systems is essential for expanding the synthetic utility of this compound, particularly for coupling with challenging reaction partners.
Research in this area should focus on:
Advanced Ligands: The design of sophisticated phosphine ligands, such as SPhos, has been shown to confer unprecedented activity for Suzuki-Miyaura reactions, enabling the coupling of sterically hindered substrates and unreactive aryl chlorides at room temperature. nih.gov Investigating the use of such ligands with this compound could unlock new synthetic possibilities.
Palladium and Nickel Catalysts: While palladium catalysts are most common, nickel-based systems offer a cost-effective and sometimes more reactive alternative for certain cross-coupling reactions. rsc.org Exploring a range of palladium and nickel catalysts can optimize reaction conditions for specific applications. nih.govresearchgate.net
Site Selectivity: In reactions involving polyhalogenated substrates, achieving site selectivity is a significant challenge. nih.gov Developing catalytic systems that can selectively couple at a specific position on a molecule while leaving other reactive sites untouched is a key goal. The unique electronic and steric profile of this compound could be exploited to achieve high selectivity in complex syntheses.
Emerging Catalytic Strategies:
| Catalyst System | Potential Advantage | Reference |
| Palladium with advanced phosphine ligands (e.g., SPhos) | High activity, broad substrate scope, room temperature reactions. | nih.gov |
| Nickel-based catalysts | Cost-effective, unique reactivity profiles. | rsc.org |
| Supramolecular catalysts | Enhanced reactivity and selectivity through non-covalent interactions. | scispace.com |
Expanding the Scope of Bioactive Applications Through Rational Design
Boronic acids are a well-established class of compounds in medicinal chemistry, with approved drugs like Bortezomib (B1684674) used in cancer therapy. researchgate.netmdpi.com The fluorine atoms in this compound can significantly influence its biological activity by altering its acidity, membrane permeability, and metabolic stability. nih.govchemrxiv.org
Future research should employ rational design and computational modeling to explore the potential of this compound as a scaffold for new therapeutic agents. nih.gov Key strategies include:
Targeted Library Design: Using computational methods to predict the binding of derivatives to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to systematically probe how structural modifications impact biological activity. This can lead to the identification of compounds with improved potency and selectivity. nih.gov
Bioisosteric Replacement: The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids or amides, which can lead to novel modes of biological action.
Potential therapeutic areas for exploration include oncology, neurology, and infectious diseases, where other fluorinated and boronic acid-containing molecules have shown promise. mdpi.comnih.gov
Exploration of New Material Science Applications and Functional Devices
The unique electronic properties conferred by the fluorine substituents make fluorinated aryl boronates attractive building blocks for advanced materials. researchgate.netresearchgate.net Research has shown their potential use in organic light-emitting diodes (OLEDs) and as semiconductors. researchgate.net
Future work on this compound should investigate its potential in material science, including:
Organic Electronics: Incorporating this compound into polymers or small molecules for use in transistors, solar cells, and OLEDs. The specific substitution pattern may lead to desirable photophysical and charge-transport properties.
Sensors: Phenylboronic acids are known to bind with diols, such as sugars, making them useful for sensor applications. mdpi.com The electronic modifications from the fluorine atoms could be used to tune the sensitivity and selectivity of sensors for glucose or other important biomolecules.
Functional Polymers: Polymerization of derivatives of this compound could lead to new materials with tailored optical, electronic, or responsive properties.
By exploring these avenues, this compound could become a valuable component in the development of next-generation functional materials and devices.
Q & A
Q. What are the recommended synthetic routes for 2,3-difluoro-6-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of a halogenated precursor. For example, a halogenated aryl substrate (e.g., 2,3-difluoro-6-isopropoxybromobenzene) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane . Key factors include:
- Temperature : Reactions often require heating (80–100°C) to activate boron insertion.
- Inert atmosphere : Strict exclusion of moisture/oxygen prevents boronic acid decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Q. How should this compound be stored to ensure stability?
This boronic acid is prone to hydrolysis and oxidation. Storage recommendations include:
- Temperature : Store at 0–6°C in airtight, amber vials to minimize thermal degradation .
- Atmosphere : Under inert gas (argon or nitrogen) to prevent oxidation.
- Desiccant : Include molecular sieves (3Å) in the storage container to absorb residual moisture.
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H, ¹⁹F, and ¹¹B NMR confirm structure and purity. The ¹¹B NMR signal typically appears at δ 28–32 ppm for arylboronic acids .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for most studies) .
- Mass spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ at m/z 230.05).
Advanced Research Questions
Q. How can cross-coupling reactivity of this boronic acid be optimized in sterically hindered Suzuki-Miyaura reactions?
The isopropoxy group introduces steric bulk, which may slow coupling. Optimization strategies include:
- Catalyst selection : Bulky ligands (e.g., XPhos or SPhos) enhance turnover in sterically demanding reactions .
- Solvent/base systems : Use polar aprotic solvents (THF or DMF) with strong bases (Cs₂CO₃) to activate the boronic acid.
- Microwave irradiation : Short, high-temperature pulses (120°C, 10 min) improve reaction rates .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling?
The ortho-fluorine groups withdraw electron density, reducing the boronic acid’s nucleophilicity. This can be mitigated by:
Q. How should researchers address contradictory data in cross-coupling yields reported for similar boronic acids?
Discrepancies may arise from:
- Impurity profiles : Trace moisture or deprotected boronic acid dimers reduce reactivity. Validate purity via HPLC and Karl Fischer titration .
- Substrate-specific effects : Compare reactivity with structurally analogous compounds (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) to isolate steric/electronic variables .
Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems?
Q. What degradation pathways are observed under prolonged storage, and how can they be monitored?
- Hydrolysis : Boronic acid → boroxine (cyclic trimer) via moisture exposure. Monitor via ¹¹B NMR (shift to δ 18–20 ppm) .
- Oxidation : Forms phenol derivatives. Track via LC-MS or iodometric titration for peroxides.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
